molecular formula C21H25N3O2S B10949623 N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide

N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide

Cat. No.: B10949623
M. Wt: 383.5 g/mol
InChI Key: BRSFOMWZNOYYBE-UHFFFAOYSA-N
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Description

N-[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE: is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyrazole ring substituted with a benzyl group and a benzenesulfonamide moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The benzyl group is then introduced via a nucleophilic substitution reaction using benzyl halides.

The final step involves the sulfonation of the pyrazole derivative with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Benzyl halides, pyridine, triethylamine, reflux conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the reduction of inflammation.

Comparison with Similar Compounds

N-[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE: can be compared with other similar compounds, such as:

    N-[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-FLUOROBENZAMIDE: This compound has a similar pyrazole ring structure but differs in the substituent on the benzene ring.

    1-[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-3-(3-ETHOXYPROPYL)UREA: This compound contains a urea moiety instead of a sulfonamide group.

The uniqueness of N-[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H25N3O2S

Molecular Weight

383.5 g/mol

IUPAC Name

N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C21H25N3O2S/c1-14-7-6-8-19(11-14)13-24-18(5)21(17(4)22-24)23-27(25,26)20-12-15(2)9-10-16(20)3/h6-12,23H,13H2,1-5H3

InChI Key

BRSFOMWZNOYYBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)NS(=O)(=O)C3=C(C=CC(=C3)C)C)C

Origin of Product

United States

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